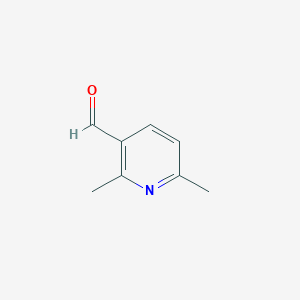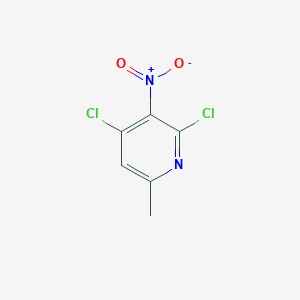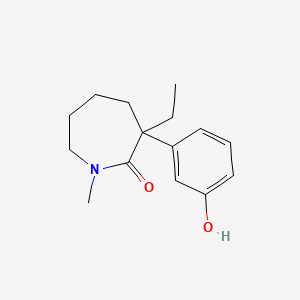
4-(3-Fluoropropoxy)benzaldehyde
Vue d'ensemble
Description
4-(3-Fluoropropoxy)benzaldehyde is an organic compound with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . It is a benzaldehyde derivative where a fluoropropoxy group is attached to the benzene ring. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Fluoropropoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl 4-methylbenzenesulfonate in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This includes optimizing reaction conditions and using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoropropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(3-Fluoropropoxy)benzoic acid.
Reduction: 4-(3-Fluoropropoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Fluoropropoxy)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoropropoxy)benzaldehyde depends on its specific applicationThese interactions can modulate biological pathways and chemical reactions, leading to desired effects in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorobenzaldehyde
- 4-(3-Chloropropoxy)benzaldehyde
- 4-(3-Bromopropoxy)benzaldehyde
Uniqueness
4-(3-Fluoropropoxy)benzaldehyde is unique due to the presence of the fluorine atom in the propoxy group, which can influence the compound’s reactivity and interactions. Fluorine atoms are known to affect the electronic properties of molecules, making this compound particularly interesting for research in medicinal chemistry and material science .
Propriétés
IUPAC Name |
4-(3-fluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBWANWQSVITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382381 | |
| Record name | 4-(3-fluoropropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400825-68-5 | |
| Record name | 4-(3-Fluoropropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-fluoropropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the prosthetic group, specifically 4-(3-Fluoropropoxy)benzaldehyde, influence the biodistribution of the radiolabeled RGD peptide?
A1: The research article investigates the impact of different prosthetic groups, including this compound ([(18)F]9), on the biodistribution of RGD peptides for PET imaging. The study found that the RGD peptide conjugate incorporating [(18)F]9, denoted as [(18)F]10, exhibited different biodistribution characteristics compared to the conjugate using the more hydrophilic prosthetic group [(18)F]-(2-{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}ethoxy)acetaldehyde ([(18)F]5). Specifically, [(18)F]10 displayed higher retention in organs like the liver and lungs compared to [(18)F]7, the conjugate with the more hydrophilic prosthetic group. This suggests that the relatively more hydrophobic nature of the this compound prosthetic group in [(18)F]10 might lead to increased lipophilicity of the conjugate, influencing its distribution and excretion profile in vivo [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














